DMT-2'-F-dC(Bz)-CE-Phosphoramidite

Thermal Stability Duplex Melting Temperature Antisense Oligonucleotides

Standard 2'-modifications like 2'-OMe or DNA monomers compromise siRNA duplex stability and in vivo half-life. This 2'-fluoro-dC amidite solves the stability-efficacy gap. - Delivers ~2°C increase in thermal stability (Tm) per modification over RNA backbone, ensuring robust RISC loading. - High nuclease resistance extends therapeutic duration in vivo (e.g., liver-targeted or antiviral siRNAs). - Bz-protected cytosine and CE-phosphoramidite compatible with standard automated synthesizers.

Molecular Formula C48H55FN5O8P
Molecular Weight 879.9 g/mol
Cat. No. B12389774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-2'-F-dC(Bz)-CE-Phosphoramidite
Molecular FormulaC48H55FN5O8P
Molecular Weight879.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)COP(N(C(C)C)C(C)C)OCCC#N)F
InChIInChI=1S/C48H55FN5O8P/c1-32(2)54(33(3)4)63(60-28-14-27-50)61-30-41-42(62-46(43(41)49)53-29-34(5)44(52-47(53)56)51-45(55)35-15-10-8-11-16-35)31-59-48(36-17-12-9-13-18-36,37-19-23-39(57-6)24-20-37)38-21-25-40(58-7)26-22-38/h8-13,15-26,29,32-33,41-43,46H,14,28,30-31H2,1-7H3,(H,51,52,55,56)/t41?,42-,43+,46-,63?/m1/s1
InChIKeyFRKTVAMUNPTWSJ-BMDAQKNPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-2'-F-dC(Bz)-CE-Phosphoramidite: Technical Baseline for Procurement and Experimental Design


DMT-2'-F-dC(Bz)-CE-Phosphoramidite (CAS 182495-83-6) is a 2'-deoxy-2'-fluoro modified cytidine phosphoramidite building block designed for solid-phase oligonucleotide synthesis . The 2'-fluoro (2'-F) substitution on the ribose sugar forces the nucleoside to adopt a C3'-endo (RNA-like) sugar pucker, which preorganizes the oligonucleotide into an A-form helix upon hybridization to complementary RNA targets [1]. The benzoyl (Bz) protecting group on the exocyclic amine of cytosine ensures base-labile protection compatible with standard DNA/RNA synthesis workflows, while the 5'-O-DMT and 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moieties enable stepwise chain elongation on automated synthesizers . This compound is a critical reagent for incorporating nuclease-resistant and thermally stabilizing modifications into antisense oligonucleotides, siRNAs, and aptamers.

2'-Fluoro Modification Reported to support higher duplex stability and nuclease resistance in synthesized oligonucleotides
Standard Protecting Groups Benzoyl (Bz) base protection and cyanoethyl (CE) phosphoramidite enable compatibility with automated DNA/RNA synthesis protocols

Why DMT-2'-F-dC(Bz)-CE-Phosphoramidite Cannot Be Substituted with Unmodified dC or Other 2'-Modifications


Substituting DMT-2'-F-dC(Bz)-CE-Phosphoramidite with unmodified deoxycytidine (dC) phosphoramidite or alternative 2'-modified analogs (e.g., 2'-OMe, LNA) fundamentally alters the performance profile of the resulting oligonucleotide in ways that cannot be compensated for by adjusting sequence or length alone. Unmodified dC yields DNA:RNA duplexes with substantially lower thermal stability (ΔTm ~0 °C per residue) and negligible nuclease resistance [1]. 2'-OMe modifications provide intermediate stability gains but with a lower Tm increment per residue than 2'-F [2]. LNA modifications offer higher Tm enhancements but at significantly greater monomer cost and with more restrictive intellectual property constraints [3]. Furthermore, the unique electronegativity and steric profile of the 2'-fluoro group influences sugar conformation, base-pairing fidelity, and the ability to recruit RNase H in gapmer designs—properties that cannot be replicated by other modifications [1]. Consequently, direct replacement without re-optimization of the entire oligonucleotide design will result in altered binding kinetics, reduced nuclease resistance, and potentially compromised in vivo efficacy.

Target
Potential Substitute
Risk
2'-F-dC amidite
2'-OMe-dC amidite
May result in lower RNA binding affinity and reduced duplex stability
2'-F-dC amidite
Unmodified DNA amidite
Shorter half-life expected due to lack of nuclease resistance in research models

DMT-2'-F-dC(Bz)-CE-Phosphoramidite: Quantitative Differentiation Against Closest Analogs


Thermal Stabilization of RNA Duplexes: 2'-F Modifications Outperform 2'-OMe and Unmodified RNA

Oligonucleotides synthesized with 2'-F-RNA residues, including DMT-2'-F-dC(Bz)-CE-Phosphoramidite, increase the melting temperature (Tm) of duplexes formed with complementary RNA targets. The stabilization is additive, contributing approximately 2.0 °C per modified residue. This compares favorably to 2'-OMe-RNA modifications (~1.5 °C per residue) and unmodified RNA residues (~1.1 °C per residue) when hybridized to the same RNA target [1][2]. In the context of antisense DNA oligonucleotides, the Tm enhancement relative to an antisense DNA control is 1.8 °C per 2'-F-RNA residue, versus 1.3 °C for 2'-OMe-RNA and 1.0 °C for RNA [1]. This quantifiable superiority in duplex stabilization directly translates to improved target affinity and potentially enhanced antisense or siRNA potency.

Thermal Stabilization ΔTm per residue
Class-level inference
2'-F: +2.0°C 2'-OMe: +1.5°C RNA: +1.1°C
Supports design of shorter, high-affinity oligonucleotides for research use
Additive effect per modification; class-level property
Thermal Stability Duplex Melting Temperature Antisense Oligonucleotides siRNA

Nuclease Resistance and Plasma Stability: 2'-F-Modified Oligonucleotides Exhibit Prolonged Half-Life

siRNAs modified with 2'-fluoro (2'-F) pyrimidines, such as those incorporating DMT-2'-F-dC(Bz)-CE-Phosphoramidite, demonstrate greatly increased stability and a prolonged half-life in human plasma compared to unmodified 2'-OH siRNAs [1]. While 2'-F-RNA phosphodiester linkages themselves are not inherently nuclease resistant, the incorporation of 2'-F modifications in combination with phosphorothioate backbones or in chimeric 2'-F-RNA/DNA designs confers significant protection against enzymatic degradation [2]. Furthermore, aptamers composed of 2'-F-RNA bind targets with higher affinities and are more resistant to nucleases compared to RNA aptamers . This class-level evidence indicates that oligonucleotides synthesized with DMT-2'-F-dC(Bz)-CE-Phosphoramidite will possess superior biostability relative to their unmodified counterparts.

Duplex Stability Increase vs Unmodified
Cross-study comparable
4–5°C per mod (RNA)
4°C per mod (DNA)
Quantified target engagement parameter for affinity-dependent studies
N3'→P5' phosphoramidate study (Gryaznov & Winter 1996)
Nuclease Resistance Plasma Stability siRNA Aptamers

Synthesis Performance: Coupling Time and Purity Specifications for 2'-Fluoro Amidites

The synthesis of oligonucleotides using 2'-fluoro phosphoramidites, including DMT-2'-F-dC(Bz)-CE-Phosphoramidite, requires an extended coupling time of approximately 3 minutes per cycle to achieve optimal stepwise yields. This is compared to the standard 90-second coupling time typically sufficient for unmodified DNA phosphoramidites [1]. The increased coupling duration compensates for the slightly reduced kinetics induced by the 2'-fluoro substitution, which alters the sugar pucker and introduces steric hindrance . Despite this procedural adjustment, commercially available DMT-2'-F-dC(Bz)-CE-Phosphoramidite is supplied with a minimum purity specification of ≥95% as determined by HPLC , and related 2'-fluoro amidites achieve ≥99% purity by reversed-phase HPLC and 31P-NMR [1], ensuring that the building block itself does not contribute to truncated sequences or impurity-related synthesis failures.

Binding Affinity Rank (RNA target)
Reported
1. 2'-F-RNA
2. 2'-OMe-RNA
3. RNA
4. DNA
Informs selection for highest affinity probe or aptamer research
Supplier-reported hierarchy; data to verify
Coupling Efficiency Solid-Phase Synthesis Purity Process Optimization

Cost-Effectiveness: 2'-F-RNA Monomers Offer Economic Advantage Over LNA Alternatives

When compared to Locked Nucleic Acid (LNA) monomers, which provide similar or greater per-residue thermal stabilization (ΔTm 1.5–8 °C per residue), 2'-F-RNA monomers including DMT-2'-F-dC(Bz)-CE-Phosphoramidite are commercially available at a significant cost savings [1]. This price differential is attributable to differences in synthetic complexity and intellectual property landscapes surrounding LNA technology [1]. For applications where an intermediate level of duplex stabilization (ΔTm ~2 °C per residue) is sufficient, substituting LNA with 2'-F modifications can substantially reduce the raw material expenditure for large-scale oligonucleotide production without proportionally sacrificing performance.

Nuclease Resistance Profile
Class-level inference
“Highly resistant” to SVPD hydrolysis compared to unmodified phosphoramidates
Supports research applications requiring sustained oligonucleotide exposure
Qualitative, not numerically quantified
Cost Analysis Procurement LNA vs 2'-F Modified Oligonucleotide Synthesis

Enhanced Gene Silencing Potency: Fully 2'-Modified siRNAs Exhibit >500-Fold Improvement

A fully 2'-modified siRNA motif composed entirely of alternating 2'-O-methyl and 2'-fluoro nucleotides—the latter derived from monomers such as DMT-2'-F-dC(Bz)-CE-Phosphoramidite—demonstrated a remarkable >500-fold increase in in vitro potency compared to the corresponding unmodified siRNA at one tested genomic site [1]. This dramatic improvement in gene silencing activity is attributed to the combined effects of enhanced duplex thermal stability, increased nuclease resistance, and potentially improved intracellular trafficking conferred by the 2'-modifications. While this result represents the upper bound of observed improvements, it underscores the potential of 2'-F modifications to dramatically elevate the therapeutic index of siRNA-based drugs when incorporated into optimized sequence and modification patterns.

siRNA Potency Gene Silencing 2'-Modification RNAi Therapeutics

Analytical Purity Specifications: ≥95% HPLC Purity Ensures High-Fidelity Synthesis

Commercially available DMT-2'-F-dC(Bz)-CE-Phosphoramidite is supplied with a minimum purity specification of ≥95% as determined by HPLC . This level of purity is consistent with industry standards for high-quality phosphoramidites intended for research and development applications. Impurities in phosphoramidite monomers can lead to truncated sequences, base misincorporations, and reduced overall yield of full-length product. A minimum purity threshold of 95% ensures that the building block contributes minimally to synthesis failures, thereby maximizing the probability of obtaining the desired oligonucleotide in sufficient quantity and purity after deprotection and purification.

Purity Specification Quality Control Oligonucleotide Synthesis Procurement Criteria

DMT-2'-F-dC(Bz)-CE-Phosphoramidite: Optimal Application Scenarios Based on Quantitative Differentiation


siRNA Therapeutics Requiring High Potency and Plasma Stability

For siRNA candidates intended for systemic administration, incorporation of 2'-F modified pyrimidines via DMT-2'-F-dC(Bz)-CE-Phosphoramidite significantly enhances plasma half-life compared to unmodified siRNAs [1]. The resulting increased nuclease resistance prolongs circulatory exposure, while the improved duplex thermal stability (ΔTm ~2 °C per residue) [2] contributes to stronger target binding. Fully 2'-modified siRNA motifs containing alternating 2'-F and 2'-OMe residues have demonstrated >500-fold improvements in in vitro potency [3], making this modification pattern a rational choice for development candidates where maximizing therapeutic index is paramount.

Antisense Gapmers Combining RNase H Activity with Enhanced Target Affinity

Chimeric antisense oligonucleotides (gapmers) that contain a central DNA 'gap' flanked by 2'-F-RNA 'wings' benefit from the ability of 2'-F modifications to increase target RNA binding affinity (ΔTm ~1.8 °C per residue relative to DNA) [2] while still permitting the central DNA region to recruit RNase H for target cleavage [4]. DMT-2'-F-dC(Bz)-CE-Phosphoramidite is a key building block for constructing these high-affinity wing regions. When combined with phosphorothioate backbones, the resulting gapmers exhibit both high nuclease resistance and potent target knockdown.

SNP Detection Probes Requiring High Mismatch Discrimination at Reduced Cost

For single nucleotide polymorphism (SNP) detection assays, 2'-fluoro RNA bases increase duplex Tm by approximately 1.8 °C per modified residue . This level of stabilization is sufficient to provide excellent mismatch discrimination in short probes, offering a cost-effective alternative to more expensive LNA bases, which provide higher per-residue Tm enhancements (1.5–8 °C) but at significantly greater monomer cost [5]. DMT-2'-F-dC(Bz)-CE-Phosphoramidite enables the synthesis of 2'-F-containing probes that balance performance and economic considerations for high-throughput genotyping applications.

SELEX and Aptamer Development Requiring Enhanced Nuclease Resistance

Aptamers composed of 2'-F-RNA bind their targets with higher affinities and are more resistant to nucleases compared to RNA aptamers . The incorporation of DMT-2'-F-dC(Bz)-CE-Phosphoramidite during SELEX (Systematic Evolution of Ligands by EXponential enrichment) or post-selection aptamer optimization yields aptamers with improved biostability, which is critical for diagnostic and therapeutic applications where exposure to biological fluids is inevitable. The 2'-F modification does not interfere with the ability of the aptamer to adopt complex three-dimensional structures required for target recognition.

Application
Selection Property
Validation Focus
Antisense oligonucleotide research
Thermal stabilization per modification for steric-block design
Duplex stability and nuclease resistance in cell models
siRNA stabilization studies
2'-F modification compatibility with RISC loading and serum stability
Gene silencing duration and in vivo stability
Aptamer selection & probe research
High target affinity and nuclease resistance for complex media
Binding affinity retention and functional lifetime in biological matrices

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